Betaxolol hydrochloride
Overview
Description
Betaxolol hydrochloride is a cardioselective beta-1-adrenergic antagonist. It is primarily used to manage hypertension, arrhythmias, coronary heart disease, and glaucoma . This compound is known for its ability to reduce intraocular pressure, making it a valuable treatment for glaucoma .
Scientific Research Applications
Betaxolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the development of new analytical methods, such as HPLC with fluorescence detection.
Biology: this compound is studied for its effects on beta-1-adrenergic receptors in cardiac muscle.
Medicine: It is used to treat hypertension, arrhythmias, coronary heart disease, and glaucoma.
Mechanism of Action
Safety and Hazards
Betaxolol may cause serious side effects. You should not use betaxolol if you have a serious heart condition such as “AV block” (2nd or 3rd degree), uncontrolled heart failure, slow heartbeats that have caused you to faint, or if your heart cannot pump blood properly . Using betaxolol during pregnancy could harm the unborn baby, or cause heart or lung problems in the newborn baby .
Future Directions
Biochemical Analysis
Biochemical Properties
Betaxolol hydrochloride selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This interaction results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing heart rate and blood pressure, thereby affecting the cardiovascular system . It also prevents the release of renin, a hormone produced by the kidneys, which leads to constriction of blood vessels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective blocking of catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .
Temporal Effects in Laboratory Settings
It is known that this compound has a long duration of action, with significant reduction in exercise-induced tachycardia being observed in healthy subjects 48 hours after the administration of a single 40mg dose .
Dosage Effects in Animal Models
In animal studies, this compound’s beta-blocking potency was found to be about 4 times that of propranolol after oral administration . The usual dosage reduces systolic and diastolic blood pressures by about 15mm Hg in most patients with mild to moderate hypertension .
Metabolic Pathways
This compound is primarily metabolized in the liver. Approximately 15% of the administered dose is excreted as unchanged drug, the remainder being metabolites whose contribution to the clinical effect is negligible .
Transport and Distribution
This compound is approximately 50% bound to plasma proteins . It is eliminated primarily by liver metabolism and secondarily by renal excretion .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with beta (1)-adrenergic receptors located mainly in the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betaxolol hydrochloride is synthesized through a multi-step process. The key steps involve the reaction of 2-(cyclopropylmethoxy)ethylamine with 4-(2-hydroxy-3-isopropylaminopropoxy)phenol. The resulting product is then treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure purity and consistency. The process involves the use of acetonitrile, methanol, and phosphate buffer as solvents .
Chemical Reactions Analysis
Types of Reactions: Betaxolol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used to oxidize this compound, resulting in the formation of formaldehyde.
Reduction: this compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromocresol green is used in spectrophotometric determination, forming a yellow complex with this compound.
Major Products: The major products formed from these reactions include formaldehyde (from oxidation) and various substituted derivatives (from substitution reactions).
Comparison with Similar Compounds
Metoprolol: Another beta-1-adrenergic antagonist used to treat hypertension and angina.
Atenolol: A selective beta-1 blocker used for hypertension and angina.
Timolol: A non-selective beta blocker used for hypertension and glaucoma.
Uniqueness of Betaxolol Hydrochloride: this compound is unique due to its high selectivity for beta-1-adrenergic receptors, which minimizes systemic side effects such as bronchospasm. It also has a longer half-life compared to other beta blockers, allowing for once-daily dosing .
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-18-7 (Parent) | |
Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30979876 | |
Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-19-8, 72424-72-7 | |
Record name | Betaxolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaxolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAXOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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